molecular formula C10H17NO3 B1434787 Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate CAS No. 1602313-90-5

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B1434787
CAS No.: 1602313-90-5
M. Wt: 199.25 g/mol
InChI Key: IMHCCOTUHJJCIV-UHFFFAOYSA-N
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Description

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes a pyrrolidine ring and an oxane ring. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in the synthesis of biologically active molecules .

Biochemical Analysis

Biochemical Properties

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been identified as an inhibitor of the vanin-1 enzyme, which is involved in metabolism and inflammation . Additionally, it has shown potential as an inhibitor of 17β-HSD1, an enzyme associated with steroid hormone regulation . The interactions between this compound and these enzymes are primarily inhibitory, leading to a decrease in the activity of the target enzymes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the phosphoinositide hydrolysis pathway, which is crucial for cell signaling . By modulating this pathway, this compound can alter gene expression and impact cellular metabolism. These effects are observed in different cell types, highlighting the compound’s broad biological activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with target biomolecules. This compound binds to the active sites of enzymes such as vanin-1 and 17β-HSD1, inhibiting their activity . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins. These interactions result in changes in cellular function and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of target enzymes and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibitory effects on enzymes such as vanin-1 and 17β-HSD1 can lead to changes in the levels of metabolites associated with these pathways . Additionally, this compound may influence other metabolic processes by modulating gene expression and enzyme activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate typically involves the use of commercially available reagents. One common method starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate stands out due to its combination of a pyrrolidine ring and an oxane ring, which imparts unique three-dimensional structural properties and rigidity. This makes it particularly valuable in drug discovery and the synthesis of biologically active compounds .

Properties

IUPAC Name

methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-13-9(12)8-6-11-7-10(8)2-4-14-5-3-10/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHCCOTUHJJCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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